Anthracene
Description
Structure
3D Structure
Properties
IUPAC Name |
anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPLVEDNUUSJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=CC=CC3=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10, Array | |
| Record name | ANTHRACENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8283 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ANTHRACENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | anthracene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Anthracene | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25135-15-3 | |
| Record name | Anthracene, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25135-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0023878 | |
| Record name | Anthracene | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Anthracene is a white to yellow solid with a weak aromatic odor. Sinks in water. (USCG, 1999), Colorless or yellow solid with weak aromatic odor; [HSDB] Pure form is colorless with violet fluorescence; If impure, is yellow with green fluorescence; [Merck Index] Colorless or yellow crystalline solid; [MSDSonline], WHITE CRYSTALS OR FLAKES., White to yellow solid with a weak aromatic odor. | |
| Record name | ANTHRACENE | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | ANTHRACENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Boiling Point |
644 °F at 760 mmHg (corrected); 439.7 °F at 53 mmHg, sublimes (NTP, 1992), 341.3 °C, 342 °C, 644 °F | |
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| Source | CAMEO Chemicals | |
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| Record name | Anthracene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Flash Point |
250 °F (NTP, 1992), 121 °C, 121.0 °C (249.8 °F) - closed cup, 250 °F (121 °C) (Closed cup), 250 °F | |
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| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8283 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Anthracene | |
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| Record name | ANTHRACENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |
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| Record name | ANTHRACENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/835 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water, 4.34X10-2 mg/L at 24 °C, Insoluble in water, 1.29 mg/L at 25 °C in distilled water, 0.6 mg/L at 25 °C in salt water, For more Solubility (Complete) data for Anthracene (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.00013 | |
| Record name | ANTHRACENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8283 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ANTHRACENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
1.24 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.25 at 27 °C/4 °C, 1.25-1.28 g/cm³, 1.24 | |
| Record name | ANTHRACENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8283 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ANTHRACENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | ANTHRACENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/835 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
6.15 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.15 (Air = 1.0), Relative vapor density (air = 1): 6.15, 6.15 | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ANTHRACENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | ANTHRACENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/835 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1 mmHg at 293 °F (sublimes) (NTP, 1992), 0.00000267 [mmHg], VP: 1 mm Hg at 145 °C (sublimes), 6.56X10-6 mm Hg at 25 °C (exptrapolated), Vapor pressure, Pa at 25 °C: 0.08, 1 mmHg at 293 °F (sublimes) | |
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| URL | https://cameochemicals.noaa.gov/chemical/8283 | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Impurities |
Phenanthrene, carbazole, and chrysene | |
| Record name | Anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Monoclinic plates from alcohol recrystallization; when pure, colorless with violet fluorescence, Tablets or monoclinic prisms from alcohol, Yellow crystals with blue fluorescence, Pale yellow leaves | |
CAS No. |
120-12-7, 54261-80-2 | |
| Record name | ANTHRACENE | |
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| Record name | ANTHRACENE | |
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Melting Point |
421 to 424 °F (NTP, 1992), 216 °C, 218 °C, 421-424 °F | |
| Record name | ANTHRACENE | |
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| URL | https://cameochemicals.noaa.gov/chemical/8283 | |
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| Record name | Anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ANTHRACENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ANTHRACENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/835 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Scientific Research Applications
Chemical and Industrial Uses
Dye Production
Anthracene is primarily converted into anthraquinone, which serves as a precursor for several dyes, including the red dye alizarin. This dye is widely used in textiles and as a pigment in various applications .
Plastics and Polymers
In the plastics industry, this compound is used to produce scintillators—materials that emit light when excited by ionizing radiation. These scintillators are crucial in radiation detection and medical imaging technologies .
Pesticides and Wood Preservatives
this compound derivatives are also utilized in the formulation of pesticides and wood preservatives, providing protection against pests and decay .
Scientific Research Applications
Environmental Studies
this compound is employed in environmental research to study its effects on ecosystems and human health. It serves as a model compound for assessing the toxicity of PAHs in aquatic environments .
Neurotoxicity Studies
Recent studies have investigated the neurotoxic effects of this compound on neuronal cells. For instance, research demonstrated that exposure to this compound resulted in reduced cell viability and increased oxidative stress markers, indicating potential neurodegenerative effects .
Photophysical Applications
Fluorescence and Imaging
this compound derivatives exhibit unique photophysical properties that make them suitable for fluorescence applications. Recent investigations into cyano-substituted anthracenes revealed their potential as fluorescent probes for cellular imaging, outperforming traditional dyes like Hoechst 33258 in resolution .
Case Studies
Chemical Reactions Analysis
Reduction Reactions
Anthracene undergoes reduction to form radical anions and hydrogenated derivatives:
-
Alkali Metal Reduction : Reaction with Li, Na, or K in aprotic solvents generates deeply colored radical anion salts (M⁺[this compound]⁻), stabilized by delocalized electrons .
-
Hydrogenation : Catalytic hydrogenation selectively yields 9,10-dihydrothis compound , preserving aromaticity in the outer rings .
| Reducing Agent | Product | Reaction Conditions | Reference |
|---|---|---|---|
| Li, Na, K | M⁺[C₁₄H₁₀]⁻ | Aprotic solvent, room temperature | |
| H₂ (catalytic) | 9,10-Dihydrothis compound | High-pressure H₂, metal catalyst |
Oxidation Reactions
This compound oxidizes readily to anthraquinone, a key intermediate for dyes and pharmaceuticals:
-
Chemical Oxidation : Using H₂O₂ and vanadyl acetylacetonate in acetic acid converts this compound to anthraquinone (C₁₄H₈O₂) with high efficiency .
-
Photochemical Oxidation : Hydroxyl radicals (·OH) generated via Fe(III)-tetracarboxyphenylporphyrin (TPPFe) under visible light oxidize this compound to anthraquinone as the sole product. Kinetic studies reveal an activation energy of 51.3 kJ/mol and first-order dependence on this compound concentration .
| Oxidizing Agent | Product | Rate Constant (298 K) | Activation Energy | Reference |
|---|---|---|---|---|
| H₂O₂/VO(acac)₂ | Anthraquinone | Not reported | Not reported | |
| TPPFe/·OH | Anthraquinone | 51.3 kJ/mol |
Cycloaddition Reactions
This compound participates in [4+4] and [4+2] cycloadditions:
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Photodimerization : UV irradiation induces [4+4] coupling to form dithis compound , which reverts to monomer upon heating or UV exposure below 300 nm. Substituted anthracenes (e.g., 9-methyl or 9-bromo) show varying dimerization rates. For example, 9-methylthis compound dimerizes 10× faster than 9-bromothis compound in isolation .
-
Diels–Alder with Singlet Oxygen : Reacts with singlet oxygen (¹O₂) to form endoperoxides via [4+2] cycloaddition .
Table: Comparative Dimerization Kinetics
| This compound Derivative | Apparent Rate Constant () | Reaction Order | Reference |
|---|---|---|---|
| 9-Methylthis compound (A) | First-order | ||
| 9-Bromothis compound (B) | First-order |
Electrophilic Substitution
Reactions occur preferentially at the 9-position due to aromatic stabilization:
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Bromination : Yields 9,10-dibromothis compound with Br₂ in CS₂ .
-
Formylation : Using DMF/POCl₃ affords 9-anthracenecarboxaldehyde .
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Regioselectivity Modulation : Substituted anthracenes (e.g., electron-withdrawing groups) alter regioselectivity. For example, 9-cyanothis compound forms 1,4-cycloadducts with maleic anhydride alongside traditional 9,10-adducts .
Thermally Reversible Reactions
This compound dimers enable recyclable materials:
-
Thermal Dissociation : Cross-linked this compound-based polymers (e.g., thiol–ene networks) split into monomers above 170°C, restoring plasticity. This property is exploited in recyclable rubbers and liquid crystalline materials .
Environmental and Biological Reactivity
-
Biodegradation : this compound degrades rapidly in soil under UV light, with a half-life of <10 days in sunlight .
-
Carcinogenicity : Classified as IARC Group 2B (possibly carcinogenic) due to historical contamination with carcinogenic PAHs in early studies .
This synthesis of this compound’s reactivity highlights its versatility in organic synthesis, materials science, and environmental chemistry, supported by robust experimental data from diverse methodologies .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Topological Comparisons
Anthracene vs. Phenanthrene
- Structural Differences : Phenanthrene consists of three fused benzene rings in a bent arrangement, whereas this compound is linear. This difference impacts their molecular descriptors, such as topological coindices, which predict properties like stability and reactivity .
- Photoreactivity : this compound undergoes faster photochemical reactions in mixtures compared to phenanthrene due to its planar structure, which enhances π-π interactions and electron migration .
This compound vs. Tetradecahydrothis compound
- Hydrogenation Effects : Tetradecahydrothis compound (C₁₄H₂₄) is a fully saturated derivative of this compound. The loss of aromaticity reduces its fluorescence and electrochemical activity but increases thermal stability .
Data Table 1: Structural and Topological Properties
Electronic and Electrochemical Properties
This compound vs. Benz[a]this compound Derivatives
- Electron Migration: this compound derivatives like cyano-ethylene-ANT exhibit strong electron-accepting properties due to cyano groups, whereas tert-butyl-ethylene-ketone-ANT shows electron-donating behavior from alkyl substituents .
- Redox Profiles: Cyclic voltammetry (CV) reveals this compound derivatives have lower oxidation potentials (−1.2 V to −1.5 V) compared to benz[a]anthracenes (−0.8 V), indicating higher electron mobility .
Data Table 2: Electrochemical Properties
Photophysical and Stability Comparisons
This compound vs. m-Carborane–this compound Dyads
- Fluorescence Efficiency: Monosubstituted this compound derivatives (e.g., 9-methoxythis compound) achieve near-unity fluorescence quantum yields (ϕF ≈ 100%) in solution, outperforming disubstituted analogs (ϕF ≈ 63–66%) due to reduced steric hindrance .
- Stability: Ethanothis compound derivatives (e.g., compound 23n) show pH-dependent stability, with degradation rates of 0.05 h⁻¹ at pH 4.0 vs. 0.01 h⁻¹ at pH 9.0 .
This compound vs. 7,12-Dimethylbenz[a]this compound (DMBA)
- DNA Binding: DMBA forms covalent adducts with DNA (10⁶ adducts per base) due to its methyl groups, correlating with high carcinogenicity. In contrast, this compound itself shows negligible DNA binding and carcinogenic activity .
- Metabolic Pathways: DMBA’s carcinogenicity involves hydroxylation at the 7-methyl position, whereas fluorinated derivatives (e.g., 5-fluoro-DMBA) exhibit reduced activity, highlighting the role of substituent position .
Q & A
Q. How can fluorescence intensity measurements be utilized to determine anthracene concentration in solution?
Fluorescence intensity can be calculated using the formula:
where (proportionality constant) is 0.30 for this compound, (molar extinction coefficient) is , and (path length) is 0.891 cm. Experimental parameters such as incident irradiance () and sample geometry must be standardized to minimize errors. This method is critical for quantifying this compound in photochemical studies .
Q. What analytical techniques are recommended for assessing this compound purity in synthesized derivatives?
Thin-layer chromatography (TLC) with silica gel plates can identify impurities. For this compound, experimental spots should align with standards under identical solvent conditions. For example, this compound purity is confirmed if experimental and standard Rf values match, with deviations indicating contaminants like benzoic acid or nitroaniline derivatives .
Q. How does the Langmuir isotherm model apply to this compound adsorption studies?
The Langmuir model describes monolayer adsorption, where reversible binding is governed by:
Here, is the adsorbed this compound concentration, is the equilibrium constant, and is the solution concentration. This model is validated for this compound adsorption on hydrophobic surfaces, with deviations suggesting irreversible reactions or heterogeneous sites .
Advanced Research Questions
Q. How can Box–Behnken experimental design optimize conditions to minimize benzo[a]this compound formation in food samples?
A Box–Behnken design with three variables (cooking time, fat ratio, distance to heat source) identified optimal conditions: 24.9 minutes, 7.9% fat, and 21.8 cm distance, reducing benzo[a]this compound to a detection limit of . Response surface methodology (RSM) and ANOVA validate the model’s predictive accuracy () .
Q. What thermodynamic challenges exist in studying this compound dimer dissociation for polymer applications?
Thermodynamic data for 9-substituted this compound dimers (e.g., dissociation enthalpy) are limited, particularly for functionalized derivatives used in crosslinked polymers. Current studies rely on UV-exposure and thermal stability assays, but gaps persist in predicting dimer scission kinetics in polymer matrices .
Q. How do this compound’s electron-induced fragmentation pathways compare to phenanthrene?
Mass spectrometry reveals no systematic differences in low-energy electron impact fragmentation between this compound and phenanthrene. Both exhibit similar hydrogen rearrangement patterns, suggesting conserved fragmentation mechanisms among polycyclic aromatic hydrocarbons (PAHs) .
Q. What methodologies validate third-harmonic generation (THG) in this compound crystals for nonlinear optical (NLO) applications?
Z-scan analysis quantifies THG efficiency, with this compound crystals showing high nonlinear susceptibility (). Temperature-dependent dielectric loss and photoconductivity measurements further correlate structural integrity with optical performance, supporting applications in frequency conversion devices .
Methodological Challenges and Data Validation
Q. How can researchers address inconsistencies in PAH detection during environmental monitoring?
Quality control (QC) failures, such as retention time shifts or poor recoveries (e.g., this compound recovery < 70%), require re-analysis with updated calibration standards. For example, benzo[a]this compound detection in groundwater must cross-validate with historical data and account for matrix interference using field blanks .
Q. What kinetic models describe this compound biodegradation by microbial strains?
The Langmuir () and Temkin () models fit this compound degradation by Aspergillus sydowii, indicating monolayer adsorption and heterogeneous microbial activity. Rate constants () increase with this compound concentration (100–500 mg/L), while half-life () decreases .
Synthetic and Material Science Applications
Q. How do coordination experiments with this compound derivatives inform molecular assembly in optoelectronic devices?
NMR titration (e.g., 1:1 this compound:Zn-TPP ratios in DCM) reveals stoichiometry-dependent shifts, confirming π-π stacking or metal-ligand interactions. DOSY-NMR further distinguishes self-assembled structures, critical for designing thermoelectric films .
Q. Why are specific this compound positions reactive in Diels–Alder reactions?
Kekulé structures show this compound’s central ring acts as a diene, with terminal rings as dienophiles. Reactivity with maleic anhydride yields endo-adducts, confirmed by X-ray crystallography. Computational (DFT) studies predict regioselectivity and transition states .
Environmental and Health Implications
Q. What analytical criteria ensure reliable this compound detection in contaminated sites?
EPA guidelines mandate laboratory control samples (LCS) with ≥70% recovery for this compound. Deviations (e.g., 50% recovery in LCS) require data qualification as "estimated," with re-analysis using isotope dilution or internal standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
